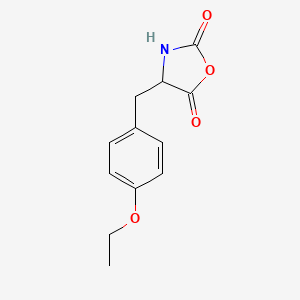
4-(4-Ethoxybenzyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethoxybenzyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. The structure of this compound consists of an oxazolidine ring fused with a dione moiety, and a 4-ethoxybenzyl group attached to the nitrogen atom of the oxazolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidine-2,5-diones, including 4-(4-Ethoxybenzyl)oxazolidine-2,5-dione, can be achieved through various methods. One common approach involves the carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization reaction. This method uses atmospheric carbon dioxide and readily available substrates under mild and transition-metal-free conditions .
Another method involves the fixation of carbon dioxide with 3-aryl-2-alkynamides in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 30°C. This reaction leads to the efficient assembly of oxazolidine-2,4-diones .
Industrial Production Methods
Industrial production methods for oxazolidine-2,5-diones typically involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on the availability of starting materials, cost-effectiveness, and desired yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethoxybenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,5-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolidine derivatives.
Applications De Recherche Scientifique
4-(4-Ethoxybenzyl)oxazolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Ethoxybenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, oxazolidinediones are known to interact with neurotransmitter receptors, such as the 5-HT₁A and 5-HT₂A receptors, which play a role in their anticonvulsant effects . The compound may also modulate other biological pathways, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenyl-oxazolidine-2,4-dione
- 5,5-Diphenylimidazolidine-2,4-dione
- 3-[(4-Arylpiperazin-1-yl)-ethyl]-5,5-diphenyl-imidazolidine-2,4-dione
Uniqueness
4-(4-Ethoxybenzyl)oxazolidine-2,5-dione is unique due to the presence of the 4-ethoxybenzyl group, which may impart distinct chemical and biological properties compared to other oxazolidinediones. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C12H13NO4 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
4-[(4-ethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO4/c1-2-16-9-5-3-8(4-6-9)7-10-11(14)17-12(15)13-10/h3-6,10H,2,7H2,1H3,(H,13,15) |
Clé InChI |
HMFOFIWDTSXODN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


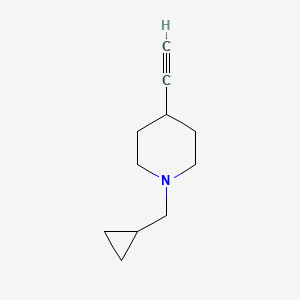
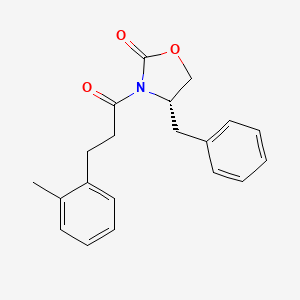
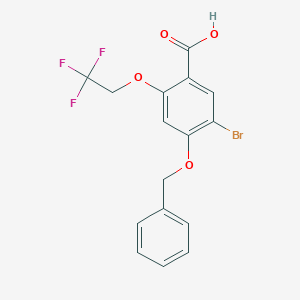
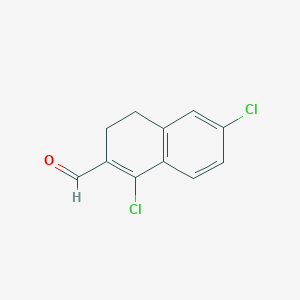
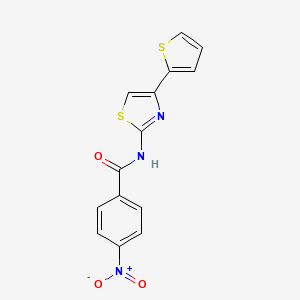
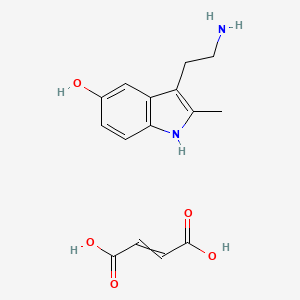
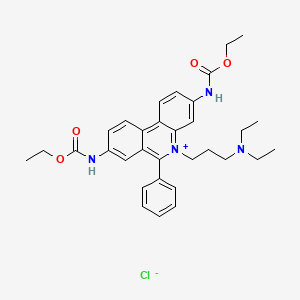
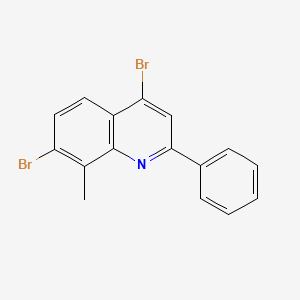
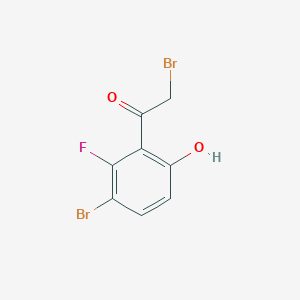
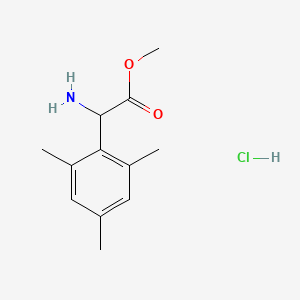

![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)


